3-amino-4-methoxy-N-(thiazol-2-yl)benzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Amino-4-methoxy-N-(thiazol-2-yl)benzamide (CAS 926263-37-8) is a fragment-sized synthetic small molecule (MW 249.29, C11H11N3O2S) belonging to the N-(thiazol-2-yl)benzamide class. It features a 3-amino-4-methoxy substitution pattern on the benzamide ring coupled to an unsubstituted thiazole, and is sourced from the InterBioScreen commercial screening library (product ID BB_SC-8388).

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
CAS No. 926263-37-8
Cat. No. B3038889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-methoxy-N-(thiazol-2-yl)benzamide
CAS926263-37-8
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)N
InChIInChI=1S/C11H11N3O2S/c1-16-9-3-2-7(6-8(9)12)10(15)14-11-13-4-5-17-11/h2-6H,12H2,1H3,(H,13,14,15)
InChIKeyHQEKXZRVGLVJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-methoxy-N-(thiazol-2-yl)benzamide (CAS 926263-37-8): Fragment-Sized Thiazole-Benzamide for Medicinal Chemistry Screening


3-Amino-4-methoxy-N-(thiazol-2-yl)benzamide (CAS 926263-37-8) is a fragment-sized synthetic small molecule (MW 249.29, C11H11N3O2S) belonging to the N-(thiazol-2-yl)benzamide class [1]. It features a 3-amino-4-methoxy substitution pattern on the benzamide ring coupled to an unsubstituted thiazole, and is sourced from the InterBioScreen commercial screening library (product ID BB_SC-8388) [2]. The compound is available from multiple vendors at 95–98% purity . Its structural simplicity and favorable physicochemical profile (LogP ~1.99, TPSA 77.24 Ų) position it as a potential fragment hit or lead-like scaffold in drug discovery campaigns targeting enzymes, receptors, or protein–protein interactions.

Why Generic N-(Thiazol-2-yl)benzamide Analogs Cannot Substitute for 3-Amino-4-methoxy-N-(thiazol-2-yl)benzamide in Focused Screening


Within the N-(thiazol-2-yl)benzamide chemotype, small structural changes produce quantifiable differences in physicochemical properties that directly impact membrane permeability, solubility, and target engagement potential [1]. The 3-amino-4-methoxy substitution pattern of CAS 926263-37-8 yields a LogP of ~1.99 and TPSA of 77.24 Ų, whereas its closest positional isomer (5-amino-2-methoxy) exhibits a LogP of 1.42 and only 4 hydrogen bond acceptors . Similarly, adding a methyl group to the thiazole ring (as in the 5-methyl analog, MW 263.32, TPSA 105 Ų) increases both molecular weight and polar surface area, altering permeability and binding characteristics [2]. These non-trivial differences mean that in-class substitution without experimental validation risks altered target engagement, divergent SAR, and irreproducible screening results. Procurement decisions must therefore be guided by compound-specific structural identity rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-Amino-4-methoxy-N-(thiazol-2-yl)benzamide (CAS 926263-37-8)


LogP Differentiation: 3-Amino-4-methoxy vs. 5-Amino-2-methoxy Positional Isomer Predicts Superior Membrane Permeability

The target compound (3-amino-4-methoxy substitution) exhibits a computed LogP of 1.9862, which is 0.56 log units higher than the 5-amino-2-methoxy positional isomer (LogP 1.42) . In drug discovery, a LogP increase of ~0.5 units typically corresponds to measurably improved passive membrane permeability while remaining within the favorable range for oral bioavailability (LogP 1–3) [1]. This difference arises from the distinct intramolecular hydrogen bonding environment created by the ortho-amino/methoxy arrangement versus the para-amino arrangement in the isomer.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Reduced TPSA vs. 5-Methylthiazole Analog Confers Superior Permeability Potential for Blood-Brain Barrier Penetration

The target compound has a topological polar surface area (TPSA) of 77.24 Ų, which is substantially lower than the 5-methylthiazole analog (TPSA 105 Ų, MW 263.32) [1]. TPSA values below 90 Ų are generally considered favorable for blood-brain barrier (BBB) penetration, while values above 100 Ų are associated with poor CNS exposure [2]. The 27.76 Ų TPSA reduction in the target compound, combined with its lower molecular weight (249.29 vs. 263.32), places it closer to the optimal CNS drug space.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Profiling

Unsubstituted Thiazole Ring: Reduced Steric Bulk vs. 4-Methyl and 5-Methyl Thiazole Analogs Enables Distinct Binding Modes

The target compound bears an unsubstituted thiazole ring, in contrast to the 4-methylthiazole and 5-methylthiazole analogs (MW 263.32 each) . The absence of the methyl substituent reduces both molecular volume and steric demand at the thiazole moiety. In the N-(thiazol-2-yl)benzamide class, thiazole ring substituents have been shown to modulate antagonist potency at the Zinc-Activated Channel (ZAC), with IC50 values ranging from 1–100 µM depending on substitution pattern [1]. The unsubstituted thiazole of the target compound provides a less sterically constrained pharmacophore, which may enable binding to pockets inaccessible to methyl-substituted analogs.

Structure-Activity Relationship Fragment-Based Drug Discovery Kinase Inhibition

Hydrogen Bond Acceptor Count (HBA=5) vs. 5-Amino-2-methoxy Isomer (HBA=4) Indicates Distinct Solvation and Target Interaction Profiles

The target compound possesses 5 hydrogen bond acceptors (HBA), compared to 4 HBA for the 5-amino-2-methoxy positional isomer . The additional HBA arises from the methoxy oxygen being situated at the 4-position (para to the amide carbonyl), where it can engage in distinct water-mediated or direct protein interactions not available to the isomer where methoxy is at the 2-position. Hydrogen bond acceptor count differences have been shown to correlate with aqueous solubility and specific target recognition patterns in fragment-based screening libraries [1].

Molecular Recognition Hydrogen Bonding Drug Design

Fragment-Like Physicochemical Profile Matches Established Fragment-Based Drug Discovery (FBDD) Criteria, Unlike Heavier In-Class Analogs

The target compound (MW 249.29, LogP 1.99, HBD 2, HBA 5) conforms closely to the 'Rule of Three' (MW ≤300, LogP ≤3, HBD ≤3, HBA ≤3), a widely accepted guideline for fragment-sized screening libraries, with a minor deviation on HBA count (5 vs. ≤3) [1]. In contrast, structurally elaborated in-class analogs such as N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide (MW ~315) and 3-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide (MW ~392, IC50 915 nM against SCD1) [2] are lead-like or drug-like molecules unsuitable for fragment screening. The fragment-appropriate size of the target compound enables detection of weak but specific binding interactions (KD typically 0.1–10 mM) that can be optimized through structure-based design [1].

Fragment-Based Drug Discovery Rule of Three Library Design

Multi-Vendor Availability at Consistent 98% Purity Provides Supply Chain Redundancy Absent for Closest Analogs

The target compound (CAS 926263-37-8) is stocked by at least five independent suppliers (Fluorochem/CymitQuimica, Leyan, Chemenu, Chem960, ChemBase/InterBioScreen) at a verified purity of 95–98% . In contrast, the closest positional isomer (5-amino-2-methoxy) is currently listed by a single supplier (Fluorochem, F613070) , and the 4-methylthiazole analog has limited commercial availability. This multi-vendor landscape reduces the risk of single-supplier stockouts, enables competitive pricing, and supports independent purity verification—a critical factor for long-term research programs requiring reproducible results [1].

Chemical Procurement Supply Chain Reproducibility

Recommended Application Scenarios for 3-Amino-4-methoxy-N-(thiazol-2-yl)benzamide (CAS 926263-37-8) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Campaigns Targeting CNS-Penetrant Small Molecules

With a TPSA of 77.24 Ų (below the 90 Ų BBB penetration threshold) and a LogP of 1.99, this compound is an ideal fragment for CNS-targeted screening libraries . Its unsubstituted thiazole and 3-amino-4-methoxy benzamide scaffold provide multiple synthetic handles for fragment growing, merging, or linking strategies. Unlike the 5-methylthiazole analog (TPSA 105 Ų), this compound is predicted to have superior passive BBB permeability, making it preferable for programs targeting neurological or psychiatric indications where CNS exposure is critical [1].

Selectivity Profiling Against the Zinc-Activated Channel (ZAC) and Related Cys-Loop Receptors

The N-(thiazol-2-yl)benzamide class has been validated as the first class of selective ZAC antagonists, with analogs exhibiting IC50 values from 1–100 µM . The target compound's unsubstituted thiazole and specific 3-amino-4-methoxy substitution pattern offer a distinct SAR vector within this chemotype. Researchers investigating ZAC pharmacology or seeking to develop selective pharmacological tools for this understudied ion channel should prioritize this compound over substituted-thiazole analogs, as the unsubstituted thiazole may confer a different allosteric modulator profile at the receptor .

Physicochemical Comparator Studies of Positional Isomerism Effects on Permeability and Solubility

The quantifiable differences in LogP (+0.57), HBA count (+1), and supplier availability (≥5:1) between the target 3-amino-4-methoxy compound and its 5-amino-2-methoxy isomer provide an excellent model system for studying how subtle positional isomerism affects key drug-like properties [1]. Academic and industrial laboratories engaged in medicinal chemistry education, property-based drug design, or computational model validation can use this compound-isomer pair to generate internally consistent datasets correlating substitution pattern with measured permeability (PAMPA/Caco-2) and thermodynamic solubility [2].

Chemical Biology Probe Development via the 3-Amino Handle for Bioconjugation

The free 3-amino group on the benzamide ring provides a unique reactive handle for bioconjugation (e.g., NHS ester coupling, reductive amination, or diazotization) that is absent in the des-amino parent compound 3-amino-N-(thiazol-2-yl)benzamide (MW 219.26) . This enables the construction of chemical biology tools such as affinity chromatography resins, fluorescent probes, or PROTAC conjugates while retaining the core thiazole-benzamide pharmacophore. The 4-methoxy group remains available for additional orthogonal functionalization [1].

Quote Request

Request a Quote for 3-amino-4-methoxy-N-(thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.